molecular formula C7H12O2 B13031100 5-Oxaspiro[3.4]octan-7-ol

5-Oxaspiro[3.4]octan-7-ol

Cat. No.: B13031100
M. Wt: 128.17 g/mol
InChI Key: MOPMSOKOYUCNMC-UHFFFAOYSA-N
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Description

5-Oxaspiro[34]octan-7-ol is a chemical compound with the molecular formula C7H12O2 It is a spiro compound, meaning it contains a bicyclic structure with two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octan-7-ol typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of a strong base such as t-butyllithium. The reaction is carried out in an anhydrous solvent like tetrahydrofuran under nitrogen atmosphere to prevent moisture from interfering with the reaction . The reaction mixture is cooled to -78°C and then gradually warmed to room temperature. The product is then purified using chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octan-7-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-Oxaspiro[3.4]octan-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.4]octan-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[3.4]octan-2-ol: This compound has a similar spiro structure but differs in the position of the hydroxyl group.

    5-Oxaspiro[3.4]octan-1-one: This compound contains a ketone group instead of a hydroxyl group.

Uniqueness

5-Oxaspiro[3.4]octan-7-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-oxaspiro[3.4]octan-7-ol

InChI

InChI=1S/C7H12O2/c8-6-4-7(9-5-6)2-1-3-7/h6,8H,1-5H2

InChI Key

MOPMSOKOYUCNMC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CO2)O

Origin of Product

United States

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